molecular formula C15H26N2O B5154514 N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine

N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine

Cat. No. B5154514
M. Wt: 250.38 g/mol
InChI Key: DLTBNTUUDDWGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of α7 nicotinic acetylcholine receptor (nAChR) agonists, which are known to play a crucial role in various physiological processes.

Mechanism of Action

N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine acts as an agonist of α7 nAChRs, which are ligand-gated ion channels that are widely expressed in the central nervous system. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of α7 nAChRs has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation.
Biochemical and Physiological Effects
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects. The compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is its specificity for α7 nAChRs, which allows for the targeted modulation of these receptors. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is its relatively low potency compared to other α7 nAChR agonists. This can make it challenging to achieve the desired therapeutic effects at lower doses.

Future Directions

There are several potential future directions for the study of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine. One area of interest is the potential use of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine may have potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine and to optimize its pharmacological properties.
Conclusion
In conclusion, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is a compound that has been extensively studied for its potential therapeutic applications. The compound acts as an agonist of α7 nAChRs, which are involved in various cognitive processes and have anti-inflammatory and neuroprotective effects. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has potential applications in the treatment of neurodegenerative and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine and to optimize its pharmacological properties.

Synthesis Methods

N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with diethylamine, followed by the addition of N-methyl-1,2-ethanediamine. The final product is obtained through purification and recrystallization.

Scientific Research Applications

N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound is known to modulate the activity of α7 nAChRs, which are involved in various cognitive processes such as learning and memory. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has also been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

N',N'-diethyl-N-[(4-methoxyphenyl)methyl]-N-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-5-17(6-2)12-11-16(3)13-14-7-9-15(18-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTBNTUUDDWGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine

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